![molecular formula C8H6Br2F3NO B13551451 2-Bromo-1-[6-(trifluoromethyl)-3-pyridinyl]ethanone hydrobromide](/img/structure/B13551451.png)
2-Bromo-1-[6-(trifluoromethyl)-3-pyridinyl]ethanone hydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-1-[6-(trifluoromethyl)-3-pyridinyl]ethanone hydrobromide is a chemical compound with the molecular formula C8H5BrF3NO. It is a beige solid at room temperature and is known for its applications in various scientific fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-[6-(trifluoromethyl)-3-pyridinyl]ethanone hydrobromide typically involves the bromination of 1-[6-(trifluoromethyl)-3-pyridinyl]ethanone. The reaction is carried out under controlled conditions to ensure the selective bromination at the desired position .
Industrial Production Methods
Industrial production of this compound involves large-scale bromination reactions, often using bromine or other brominating agents. The reaction conditions are optimized to maximize yield and purity, with careful control of temperature and reaction time .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-1-[6-(trifluoromethyl)-3-pyridinyl]ethanone hydrobromide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction Reactions: Reducing agents such as sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridinyl ethanones .
Scientific Research Applications
2-Bromo-1-[6-(trifluoromethyl)-3-pyridinyl]ethanone hydrobromide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Bromo-1-[6-(trifluoromethyl)-3-pyridinyl]ethanone hydrobromide involves its interaction with specific molecular targets. The bromine atom and the trifluoromethyl group play crucial roles in its reactivity and interactions with other molecules. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-1-(2-methyl-6-trifluoromethyl-pyridin-3-yl)-ethanone hydrobromide
- 1-Bromo-2,3,5,6-tetrafluoro-4-(trifluoromethyl)benzene
- 2-Bromo-1-[1-(trifluoromethyl)cyclopropyl]ethanone
Uniqueness
2-Bromo-1-[6-(trifluoromethyl)-3-pyridinyl]ethanone hydrobromide is unique due to its specific substitution pattern on the pyridine ring and the presence of both bromine and trifluoromethyl groups.
Properties
Molecular Formula |
C8H6Br2F3NO |
|---|---|
Molecular Weight |
348.94 g/mol |
IUPAC Name |
2-bromo-1-[6-(trifluoromethyl)pyridin-3-yl]ethanone;hydrobromide |
InChI |
InChI=1S/C8H5BrF3NO.BrH/c9-3-6(14)5-1-2-7(13-4-5)8(10,11)12;/h1-2,4H,3H2;1H |
InChI Key |
CDCWPXKKOPQBFC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC=C1C(=O)CBr)C(F)(F)F.Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


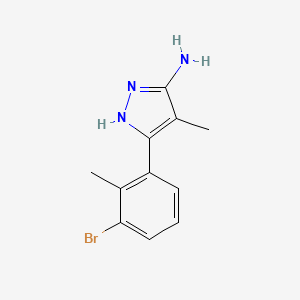
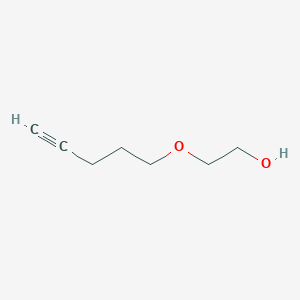
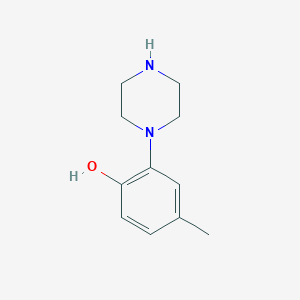
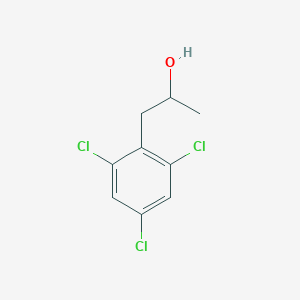
![7-amino-1H,2H,3H,4H-pyrido[3,4-b]pyrazin-3-one](/img/structure/B13551384.png)
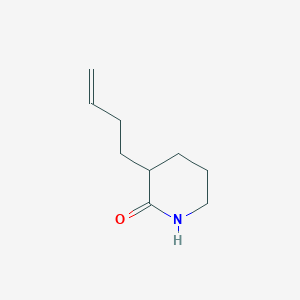
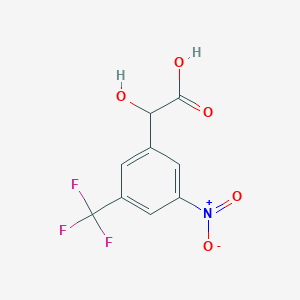
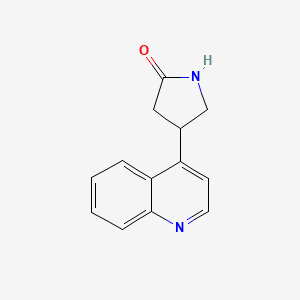
![1,2-Dihydrospiro[pyrido[2,3-d][1,3]oxazine-4,3'-pyrrolidin]-2-onedihydrochloride](/img/structure/B13551415.png)
![N-({3-[4-(aminomethyl)-1H-1,2,3-triazol-1-yl]phenyl}methyl)-3,5,6-trimethylpyrazine-2-carboxamide dihydrochloride](/img/structure/B13551417.png)
![N-(2-acetylphenyl)-2-[(6-benzyl-4-oxo-3,5,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-yl)sulfanyl]acetamide;hydrochloride](/img/structure/B13551424.png)

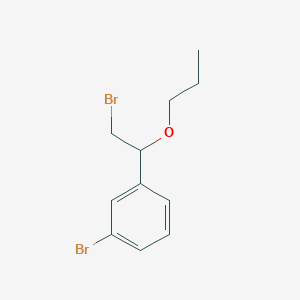
![1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4,4-dimethylcyclohexane-1-carboxylic acid](/img/structure/B13551457.png)
